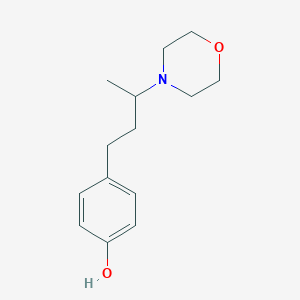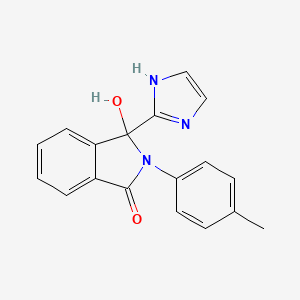amine](/img/structure/B4906674.png)
[(5-bromo-2,4-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2,4-dimethylphenyl)sulfonylamine is a complex organic compound that features a brominated phenyl group, a sulfonyl group, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the morpholine moiety through nucleophilic substitution reactions. Common reagents used in these steps include bromine, sulfonyl chlorides, and morpholine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring or morpholine moiety.
Applications De Recherche Scientifique
(5-bromo-2,4-dimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5-bromo-2,4-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine moiety can enhance binding affinity and specificity. The brominated phenyl group may also contribute to the compound’s overall activity by participating in hydrophobic interactions or π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(5-bromo-2,4-dimethylphenyl)sulfonyl]morpholine: Similar structure but lacks the propyl linker.
[(5-bromo-2,4-dimethylphenyl)sulfonyl]ethylamine: Similar structure but with an ethyl linker instead of a propyl linker.
[(5-bromo-2,4-dimethylphenyl)sulfonyl]benzylamine: Similar structure but with a benzyl linker.
Uniqueness
(5-bromo-2,4-dimethylphenyl)sulfonylamine is unique due to the presence of the morpholine moiety, which can enhance its binding affinity and specificity in biological applications. The propyl linker also provides flexibility and spatial orientation that can be advantageous in certain chemical reactions and interactions.
Propriétés
IUPAC Name |
5-bromo-2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-12-10-13(2)15(11-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNODDWDJEMYDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCN2CCOCC2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B4906591.png)

![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B4906599.png)
![N'-[4-(allyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B4906618.png)

![2-{[(2-chlorophenyl)carbonyl]amino}-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4906631.png)
![3-(2-fluorophenyl)-5-[(2-methoxyphenoxy)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4906637.png)
![2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B4906670.png)
![4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B4906671.png)
![2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide](/img/structure/B4906673.png)
![N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B4906688.png)
![methyl 2-[4-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxy-6-prop-2-enylphenoxy]acetate](/img/structure/B4906695.png)
![Diethyl 2-[2-(4-chlorophenyl)sulfanylethyl]propanedioate](/img/structure/B4906698.png)
![(5E)-1-(4-fluorophenyl)-5-[3-iodo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4906706.png)
